molecular formula C9H20N2 B1452532 4-Dimethylaminomethyl-cyclohexylamine CAS No. 1178252-93-1

4-Dimethylaminomethyl-cyclohexylamine

Cat. No. B1452532
CAS RN: 1178252-93-1
M. Wt: 156.27 g/mol
InChI Key: JDYWFZJIINVRGG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Dimethylaminomethyl-cyclohexylamine is represented by the linear formula C9H20N2 . The InChI code for this compound is 1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . Its molecular weight is 156.27 .

Scientific Research Applications

Chemical Reactions and Compounds

4-Dimethylaminomethyl-cyclohexylamine, as part of cyclohexylamine, is involved in various chemical reactions and compound formations. For example, cyclohexylamine reacts with certain carbaldehydes to form different products based on the aryl substituent involved, leading to compounds with potential applications in chemical synthesis and material science (Orrego Hernandez et al., 2015).

Synthesis Processes

It plays a role in the synthesis of other compounds, such as 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, highlighting its utility in producing novel chemical entities with potential applications in medicinal chemistry and material science (Kozhushkov et al., 2010).

Microbial Degradation and Biocatalysis

Cyclohexylamine oxidase, an enzyme associated with cyclohexylamine, plays a crucial role in microbial degradation processes. It serves as a potential biocatalyst for controlling pollution and for the deracemization of chiral amines, indicating its importance in environmental applications and green chemistry (Zhou et al., 2018).

Thermolysis in Superheated Steam

In the context of corrosion protection in steam-water cycles, cyclohexylamine demonstrates significant potential. Its thermolysis kinetics under varying temperatures and pressures can provide insights for its application in industrial settings, particularly in energy and utility sectors (Moed et al., 2015).

Receptor Binding and Drug Development

Cyclohexylamine derivatives show potential in drug development, particularly in targeting the D4 dopamine receptor. This suggests its application in the development of novel pharmaceuticals for neurological and psychological conditions (Macchia et al., 2003).

Hydrodenitrogenation Studies

Studies on cyclohexylamines in hydrodenitrogenation provide insights into the mechanisms of amino group elimination from these compounds. This has implications for chemical engineering and catalysis, particularly in refining and petrochemical processes (Rota et al., 2001).

properties

IUPAC Name

4-[(dimethylamino)methyl]cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-11(2)7-8-3-5-9(10)6-4-8/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYWFZJIINVRGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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